molecular formula C8H10BrN3O2 B13314449 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide

2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide

Cat. No.: B13314449
M. Wt: 260.09 g/mol
InChI Key: PDDIOUIEPABSLD-UHFFFAOYSA-N
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Description

2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide is a synthetic organic compound with a unique structure that includes a brominated pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide typically involves the following steps:

    Bromination: The starting material, a pyridine derivative, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.

    Amination: The brominated intermediate is then subjected to amination to introduce an amino group at the 3-position.

    Acetylation: The resulting compound is acetylated to form the N-methylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the pyridine ring.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetonitrile
  • 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
  • Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate

Uniqueness

2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H10BrN3O2

Molecular Weight

260.09 g/mol

IUPAC Name

2-(3-amino-5-bromo-4-oxopyridin-1-yl)-N-methylacetamide

InChI

InChI=1S/C8H10BrN3O2/c1-11-7(13)4-12-2-5(9)8(14)6(10)3-12/h2-3H,4,10H2,1H3,(H,11,13)

InChI Key

PDDIOUIEPABSLD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C=C(C(=O)C(=C1)Br)N

Origin of Product

United States

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